molecular formula C5H2Br3N B189630 2,3,4-Tribromopyridine CAS No. 2402-91-7

2,3,4-Tribromopyridine

Cat. No.: B189630
CAS No.: 2402-91-7
M. Wt: 315.79 g/mol
InChI Key: USXXIRQDHZXYHX-UHFFFAOYSA-N
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Description

2,3,4-Tribromopyridine is an organic compound with the molecular formula C5H2Br3N. It is a derivative of pyridine, where three hydrogen atoms are replaced by bromine atoms at the 2nd, 3rd, and 4th positions of the pyridine ring. This compound is known for its significant role in various chemical reactions and its applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,4-Tribromopyridine can be synthesized through several methods. One common approach involves the bromination of pyridine derivatives. The reaction typically uses bromine or a bromine source in the presence of a catalyst or under specific conditions to achieve selective bromination at the desired positions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using controlled reaction conditions and efficient separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2,3,4-Tribromopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various bipyridine derivatives .

Mechanism of Action

The mechanism of action of 2,3,4-Tribromopyridine and its derivatives involves interactions with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and the structure of the derivative .

Comparison with Similar Compounds

Uniqueness: 2,3,4-Tribromopyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other brominated pyridine derivatives. This uniqueness makes it valuable in specific synthetic applications and research contexts .

Properties

IUPAC Name

2,3,4-tribromopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br3N/c6-3-1-2-9-5(8)4(3)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USXXIRQDHZXYHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355737
Record name 2,3,4-tribromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2402-91-7
Record name 2,3,4-Tribromopyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2402-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4-tribromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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